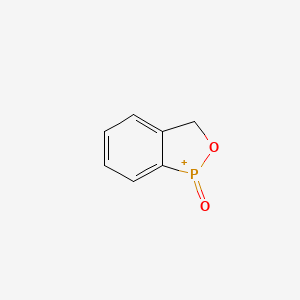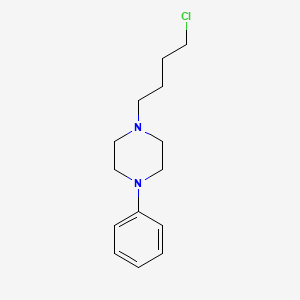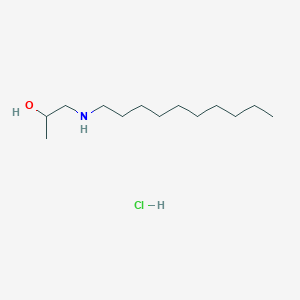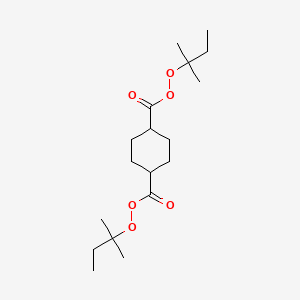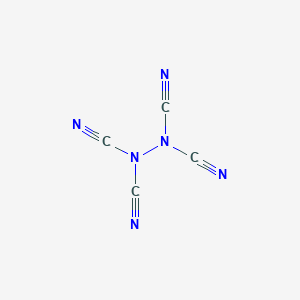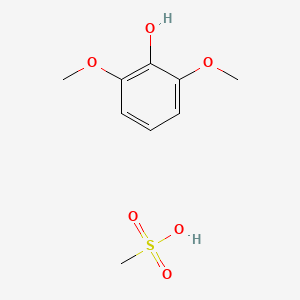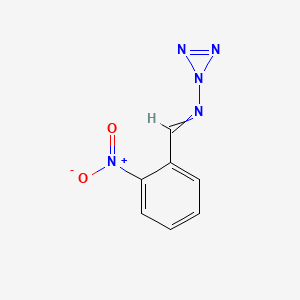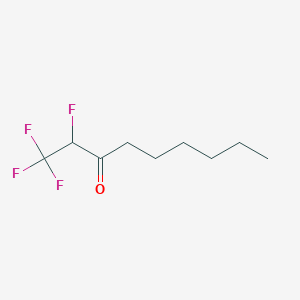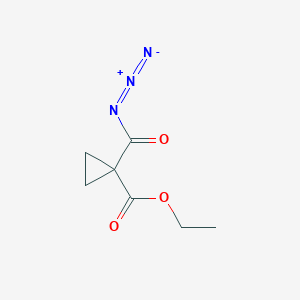
Ethyl 1-(azidocarbonyl)cyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-(azidocarbonyl)cyclopropane-1-carboxylate is a unique organic compound characterized by its cyclopropane ring and azidocarbonyl functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(azidocarbonyl)cyclopropane-1-carboxylate typically involves the reaction of ethyl cyclopropanecarboxylate with azidocarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is conducted at low temperatures to prevent the decomposition of the azide group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-(azidocarbonyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro or nitroso derivatives.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can participate in nucleophilic substitution reactions to form a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines.
Substitution: Substituted cyclopropane derivatives.
Scientific Research Applications
Ethyl 1-(azidocarbonyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 1-(azidocarbonyl)cyclopropane-1-carboxylate involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions with alkynes or alkenes to form triazoles, which are important in medicinal chemistry. The cyclopropane ring provides a rigid framework that can influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
- Ethyl 1-cyano-1-cyclopropanecarboxylate
- Ethyl 1-cyclopropanecarboxylate
- 1-Aminocyclopropane-1-carboxylic acid
Comparison: Ethyl 1-(azidocarbonyl)cyclopropane-1-carboxylate is unique due to the presence of the azide group, which imparts distinct reactivity compared to other cyclopropane derivatives. The azide group allows for a variety of chemical transformations that are not possible with other similar compounds, making it a valuable intermediate in organic synthesis.
Properties
CAS No. |
116452-89-2 |
|---|---|
Molecular Formula |
C7H9N3O3 |
Molecular Weight |
183.16 g/mol |
IUPAC Name |
ethyl 1-carbonazidoylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H9N3O3/c1-2-13-6(12)7(3-4-7)5(11)9-10-8/h2-4H2,1H3 |
InChI Key |
RZOJQLQNOXADQP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC1)C(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


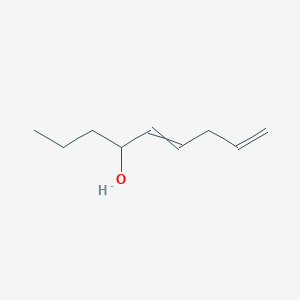
![Carbamic acid, [4-[(phenylamino)sulfonyl]phenyl]-, methyl ester](/img/structure/B14304849.png)
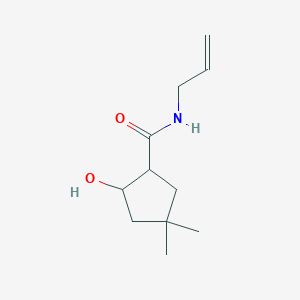

![Acetamide, N-[2-[(acetylamino)methyl]phenyl]-](/img/structure/B14304864.png)
![[(1-Methoxynaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14304870.png)
